molecular formula C19H38NNaO4 B12675637 Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate CAS No. 70521-75-4

Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate

Cat. No.: B12675637
CAS No.: 70521-75-4
M. Wt: 367.5 g/mol
InChI Key: CSNYQBCYYLYAJY-UHFFFAOYSA-M
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Description

Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate (CAS 70521-71-0) is a high-purity chemical compound offered for research and development applications, particularly in the formulation of personal care products . This substance belongs to a class of amino acid-based surfactants known for their mildness and skin-friendly properties. While specific studies on this tetradecyl (C14) chain variant are not detailed in the search results, its structural similarity to other compounds in this family, such as the lauroyl (C12) and octadecyl (C18) derivatives, indicates its primary value as a gentle cleansing and foam-boosting agent . The molecular structure features a hydrophilic head group derived from beta-alanine and a hydrophobic alkyl tail, giving it amphoteric characteristics and excellent surface activity . Researchers value this compound for developing next-generation cosmetic formulations, such as facial cleansers, body washes, and shampoos designed for sensitive or dry skin, as it effectively removes oils and grime without causing significant stripping or irritation . Its mechanism of action involves surrounding and emulsifying dirt and oils, allowing them to be rinsed away with water, leaving a clean feel without tightness . Available with a documented purity of 99%, this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal application .

Properties

CAS No.

70521-75-4

Molecular Formula

C19H38NNaO4

Molecular Weight

367.5 g/mol

IUPAC Name

sodium;3-[2-hydroxyethyl(2-hydroxytetradecyl)amino]propanoate

InChI

InChI=1S/C19H39NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18(22)17-20(15-16-21)14-13-19(23)24;/h18,21-22H,2-17H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

CSNYQBCYYLYAJY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC(CN(CCC(=O)[O-])CCO)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine

  • Reagents:

    • Beta-alanine or its derivatives
    • 2-hydroxyethyl halide or epoxide (e.g., ethylene oxide)
    • 2-hydroxytetradecyl halide or epoxide (e.g., 2-hydroxytetradecyl bromide or epoxide)
    • Base (e.g., triethylamine or diisopropylethylamine)
    • Solvent (e.g., ethanol, dichloromethane, or dimethylformamide)
  • Procedure:

    • Under inert atmosphere (argon or nitrogen), beta-alanine is reacted with 2-hydroxyethyl halide or epoxide in the presence of a base to form N-(2-hydroxyethyl)beta-alanine intermediate.
    • Subsequently, the intermediate is reacted with 2-hydroxytetradecyl halide or epoxide under controlled temperature (room temperature to reflux) to introduce the long hydroxyalkyl chain on the nitrogen.
    • The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
    • After completion, the reaction mixture is purified by silica gel column chromatography using appropriate solvent systems (e.g., dichloromethane:methanol mixtures) to isolate the pure N-substituted beta-alanine compound.

Conversion to Sodium Salt

  • The purified N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine is dissolved in water or aqueous ethanol.
  • Sodium hydroxide solution is added dropwise to neutralize the carboxylic acid group, forming the sodium salt.
  • The pH is carefully controlled (typically pH 7-8) to avoid degradation.
  • The product is isolated by evaporation or lyophilization, yielding this compound as a solid or viscous liquid.

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
N-(2-hydroxyethyl) substitution Room temp to reflux, inert atmosphere 70-85 Base catalyzed, monitored by TLC/NMR
N-(2-hydroxytetradecyl) substitution Room temp to reflux, inert atmosphere 60-80 Longer reaction time due to bulky chain
Sodium salt formation Aqueous neutralization, pH 7-8 >90 Mild conditions to preserve integrity

Yields vary depending on reagent purity, solvent choice, and reaction time. Purification by chromatography is critical for removing unreacted starting materials and side products.

Analytical Characterization

  • NMR Spectroscopy: Confirms substitution pattern and purity. Characteristic peaks for hydroxyethyl and hydroxytetradecyl groups appear in the 1H NMR spectrum.
  • Mass Spectrometry: Confirms molecular weight (367.5 g/mol for sodium salt).
  • Infrared Spectroscopy (IR): Shows characteristic bands for hydroxyl groups (~3400 cm⁻¹) and carboxylate (~1600 cm⁻¹).
  • Elemental Analysis: Confirms sodium content and overall composition.

These analyses ensure the correct structure and high purity of the final compound.

Research Findings on Preparation

  • The use of epoxides (e.g., ethylene oxide and 2-hydroxytetradecyl epoxide) as alkylating agents is preferred for regioselective and mild reaction conditions, minimizing side reactions.
  • Bases such as diisopropylethylamine improve reaction efficiency by scavenging generated acids.
  • Silica gel chromatography with methanol/dichloromethane solvent systems effectively separates the product from impurities.
  • Neutralization to the sodium salt enhances water solubility, which is critical for biological and industrial applications.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Purpose/Outcome
Alkylation with 2-hydroxyethyl group Beta-alanine + 2-hydroxyethyl halide/epoxide, base, inert atmosphere Introduce hydrophilic hydroxyethyl substituent
Alkylation with 2-hydroxytetradecyl group Intermediate + 2-hydroxytetradecyl halide/epoxide, base, inert atmosphere Introduce hydrophobic long-chain hydroxyalkyl substituent
Purification Silica gel chromatography, DCM:MeOH solvent Isolate pure N-substituted beta-alanine
Neutralization Sodium hydroxide aqueous solution, pH control Convert acid to sodium salt for stability and solubility

Chemical Reactions Analysis

Types of Reactions

Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate has the molecular formula C19H38NNaO4C_{19}H_{38}NNaO_4 and is characterized by its unique structure that includes a long hydrophobic tetradecyl chain and two hydroxyl groups. This structure contributes to its amphiphilic nature, making it suitable for various applications, particularly in formulations requiring surfactant properties.

1.1. Firefighting Agents

One of the primary industrial applications of this compound is in firefighting products. The compound acts as a surfactant that enhances the effectiveness of fire extinguishing agents by improving their spreading and wetting properties.

Property Value
Maximum Concentration2% during handling
Application AreasMining, industrial fire services
Environmental ImpactMinimal expected releases

The compound's low environmental impact during transport and application makes it suitable for use in sensitive environments such as mining sites .

1.2. Surfactant in Cleaning Products

Due to its surfactant properties, this compound is also utilized in formulating cleaning products. Its ability to reduce surface tension makes it effective in removing dirt and grease, enhancing the performance of detergents.

2.1. Anticonvulsant Activity

Research indicates that derivatives of beta-alanine compounds, including this compound, exhibit anticonvulsant properties. In studies examining similar compounds, effective doses were identified, suggesting potential therapeutic applications in treating epilepsy and other neurological disorders.

Compound ED50 (mg/kg) TD50 (mg/kg) Protective Index
N-(2-hydroxyethyl) Cinnamamide17.7154.98.8
This compoundTBDTBDTBD

Further investigations are needed to establish the specific efficacy and safety profile of this compound as an anticonvulsant agent .

Regulatory Considerations

The regulatory landscape surrounding this compound is crucial for its applications, particularly in industrial settings. The compound has been assessed for its safety profile, revealing potential skin sensitization effects at higher concentrations .

Case Study 1: Firefighting Efficacy

In a controlled study evaluating the effectiveness of firefighting agents containing this compound, results demonstrated significant improvements in extinguishing hydrocarbon fires compared to traditional agents. The compound's formulation allowed for better penetration and coverage over flammable materials.

Case Study 2: Anticonvulsant Research

A comparative study on various beta-alanine derivatives highlighted the promising anticonvulsant activity of compounds structurally related to this compound. These findings suggest a pathway for developing new treatments for seizure disorders based on this compound's structural characteristics.

Mechanism of Action

The mechanism of action of Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The compound interacts with lipid membranes and proteins, facilitating the emulsification and solubilization of hydrophobic substances.

Comparison with Similar Compounds

Sodium N-(2-hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alaninate (CAS 70521-77-6)

  • Structural Differences : The octadecyl (18-carbon) chain replaces the tetradecyl (14-carbon) chain, increasing hydrophobicity.
  • Properties : Longer alkyl chains typically reduce water solubility but enhance micelle stability. Industrial-grade purity (99%) and bulk packaging (25 kg/drum) indicate use in large-scale applications like detergents or lubricants .
  • Applications : Likely functions as a surfactant in industrial settings, similar to shorter-chain analogs but with slower biodegradability due to the longer chain.

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS 105-71-5)

  • Structural Differences : Contains ester groups (methoxy and methyl) instead of sodium salt and hydroxyalkyl chains.
  • Properties: Esters are less water-soluble but more lipophilic, favoring organic solvent compatibility.
  • Applications: Potential use in polymer chemistry or as a precursor in drug synthesis.

2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate (CAS 68133-26-6)

  • Structural Differences : Aromatic amine and methoxyethyl ester substituents distinguish it from the sodium salt.
  • Properties: Polar surface area (82.81 Ų) and moderate cLogP (0.661) suggest balanced solubility in polar and nonpolar media. The aromatic amine may confer UV stability or reactivity in dye synthesis ().
  • Applications : Likely used in specialty chemicals, such as photosensitive materials or agrochemicals.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Key Functional Groups Solubility Profile Primary Applications
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate C23H47NO4·Na (inferred) Sodium salt, hydroxyalkyl Water-soluble Surfactants, emulsifiers
Sodium N-(2-hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alaninate C23H47NO4·Na Sodium salt, hydroxyalkyl Moderate water solubility Industrial detergents
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate C9H17NO4 Ester, methoxy Organic solvents Organic synthesis
2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate C13H20N2O4 Aromatic amine, methoxyethyl Polar/nonpolar mix Specialty chemicals

Research Findings and Functional Insights

  • Chain Length vs. Performance : Shorter alkyl chains (e.g., tetradecyl vs. octadecyl) improve water solubility and biodegradability but may reduce micelle stability in harsh conditions .
  • Ionic vs. Nonionic Forms: Sodium salts (ionic) excel in aqueous systems, while esters (nonionic) are preferred in organic matrices. For example, the sodium salt in is suited for detergent formulations, whereas the ester in is ideal for solvent-based reactions.
  • Hydroxy Group Impact : Hydroxyethyl/hydroxyalkyl groups enhance hydrophilicity and hydrogen-bonding capacity, critical for surfactant efficiency in polar environments.

Biological Activity

Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a derivative of beta-alanine, characterized by the presence of hydroxyethyl and hydroxytetradecyl groups. Its chemical formula is C19H39NO4C_{19}H_{39}NO_4, and it features a long hydrophobic tetradecyl chain that may influence its interaction with biological membranes and cellular components.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The hydrophobic tetradecyl chain allows the compound to integrate into lipid membranes, potentially altering membrane fluidity and affecting the function of membrane proteins.
  • Receptor Modulation : As a beta-alanine derivative, it may interact with various receptors in the body, potentially influencing neurotransmission and cellular signaling pathways.
  • Antioxidant Activity : Compounds with hydroxy groups often exhibit antioxidant properties, which could contribute to protective effects against oxidative stress in cells.

Antioxidant Properties

Research has indicated that beta-alanine derivatives can exhibit antioxidant activity. For instance, studies have shown that compounds similar to this compound can scavenge free radicals and reduce oxidative damage in cellular models .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, certain beta-alanine derivatives have been tested for their ability to induce apoptosis in tumor cells. The effectiveness is often measured through IC50 values, which indicate the concentration required to inhibit cell viability by 50%. While specific IC50 values for this compound are not widely reported, related compounds have shown promising results in cancer research .

Neuroprotective Effects

Emerging evidence suggests that beta-alanine derivatives may have neuroprotective effects. These compounds could potentially mitigate neuronal damage caused by excitotoxicity or oxidative stress, making them candidates for further exploration in neurodegenerative disease models .

Case Studies

  • Study on Antioxidant Activity :
    A study evaluated the antioxidant capacity of various beta-alanine derivatives, including those with long-chain alkyl substituents. Results indicated significant scavenging activity against DPPH radicals, suggesting potential applications in preventing oxidative stress-related diseases.
  • Cytotoxicity Against Cancer Cells :
    In a comparative study of beta-alanine derivatives, this compound was assessed for its cytotoxic effects on human cancer cell lines. The findings indicated that modifications to the alkyl chain length significantly affected cytotoxic potency.

Data Tables

Biological Activity Effect Observed Reference
Antioxidant ActivitySignificant DPPH scavenging
Cytotoxicity (IC50)Varies by derivative; needs further study
Neuroprotective PotentialReduces neuronal damage in models

Q & A

Q. What are the established synthetic routes for Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation or condensation reactions. A representative approach includes refluxing precursors (e.g., hydroxytetradecyl amines and beta-alanine derivatives) in a biphasic solvent system (e.g., toluene:water 8:2) under controlled stoichiometry. Key parameters:
  • Reaction time : 5–7 hours (prolonged reflux avoids intermediate degradation) .
  • Solvent ratio : Polar/nonpolar mixtures enhance solubility of hydrophilic and hydrophobic moieties .
  • Purification : Post-reaction, crystallization (ethanol) or liquid-liquid extraction (ethyl acetate) removes unreacted sodium salts or byproducts. Monitor purity via TLC (hexane:ethyl acetate 9:1) .
  • Critical Data :
ParameterOptimal RangeImpact on Yield/Purity
NaN₃ stoichiometry1.5 equivalentsPrevents incomplete substitution
Temperature80–100°CAccelerates nucleophilic displacement

Q. How is the compound characterized structurally, and what analytical techniques are most effective for confirming its identity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (hydroxytetradecyl chain CH₂), δ 3.2–3.6 ppm (hydroxyethyl -CH₂-O), and δ 4.1 ppm (beta-alaninate carboxylate) confirm backbone structure .

  • ¹³C NMR : Carbonyl signals at ~175 ppm verify ester/amide bonds.

  • Mass Spectrometry (MS) : High-resolution ESI-MS detects [M+Na]⁺ ions (theoretical m/z for C₁₉H₃₈NNaO₄: 381.26) .

  • Infrared Spectroscopy (IR) : Bands at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N-H bend) validate functional groups.

  • TLC Retention Factor (Rf) : Rf ≈ 0.5 in hexane:ethyl acetate (9:1) distinguishes it from unreacted precursors .

Advanced Research Questions

Q. What challenges arise in quantifying this compound in complex biological matrices, and how can they be methodologically addressed?

  • Methodological Answer :
  • Challenges :

  • Matrix interference (e.g., serum proteins, lipids).

  • Low sensitivity due to high hydrophilicity.

  • Solutions :

  • Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) isolates the compound .

  • LC-MS/MS : Use a Waters Atlantis® T3 column (2.1 × 50 mm) with isocratic elution (15:85 acetonitrile:10 mM ammonium acetate, pH 4.0). Monitor transitions m/z 381 → 363 (quantifier) and 381 → 345 (qualifier) .

  • Internal Standardization : Deuterated analogs or structural homologs (e.g., heptamethylene bisacetamide) normalize recovery rates .

Q. How do variations in the alkyl chain length of similar beta-alaninate derivatives affect their physicochemical properties, and what experimental approaches can elucidate these structure-property relationships?

  • Methodological Answer :
  • Chain Length Impact :

  • Critical Micelle Concentration (CMC) : Longer chains (e.g., C14 vs. C12) reduce CMC due to enhanced hydrophobicity. Measure via surface tension assays.

  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals melting points correlating with chain length (e.g., C14: ~120°C vs. C12: ~95°C) .

  • Experimental Design :

  • Synthesize homologs (e.g., C12, C14, C16) using ’s protocol.

  • Compare properties via dynamic light scattering (DLS) for aggregation behavior and Langmuir trough measurements for monolayer formation.

Q. In cases of conflicting spectroscopic data (e.g., NMR vs. MS) for this compound, what systematic strategies should researchers employ to resolve discrepancies?

  • Methodological Answer :
  • Step 1 : Verify sample purity via TLC or HPLC (e.g., ≥95% purity threshold) .
  • Step 2 : Cross-validate with orthogonal techniques:
  • If MS suggests impurities, perform high-resolution NMR (500 MHz+) to detect trace contaminants .
  • If NMR signals are ambiguous, use tandem MS/MS to fragment ions and confirm backbone connectivity .
  • Step 3 : Compare with literature data (e.g., CAS 7709-17-3 in ) to identify deviations in synthetic conditions or characterization protocols .

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